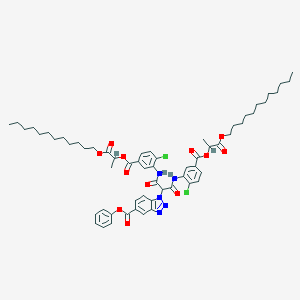
3-tert-Butyl-1-methyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
3-tert-Butyl-1-methyl-1H-pyrazol-5-amine (3-BTMA) is an aromatic amine that has been studied extensively for its various applications in synthetic chemistry, biochemical research, and biological studies. 3-BTMA is a versatile compound that has been used in a variety of synthetic reactions, including the synthesis of polymers, dyes, and drugs. 3-BTMA also has a number of biochemical and physiological effects, making it an important tool in laboratory experiments and research.
Wissenschaftliche Forschungsanwendungen
Synthese von N-heterocyclischen Aminen
Diese Verbindung wird bei der Synthese von N-heterocyclischen Aminen verwendet, die wertvolle Bausteine in der Wirkstoffforschung und modernen organischen Synthese sind. Sie sind Schlüsselvorstufen bei der Herstellung von pharmazeutischen Wirkstoffen, bioaktiven Molekülen, natürlich vorkommenden Produkten und Agrochemikalien .
Reduktive Aminierung
Die Verbindung wird in der reduktiven Aminierung verwendet, einem in der pharmazeutischen Industrie häufig verwendeten Verfahren zur C–N-Bindungsbildung, das sich durch seine einfache Handhabung und eine breite Palette von Protokollen auszeichnet .
Synthese von Pyrazolderivaten
Pyrazol ist ein fünfgliedriger Heterocyclus, der zwei Stickstoffatome in benachbarten Positionen enthält. Pyrazolderivate haben aufgrund ihrer großen Bandbreite an physiologischen und pharmakologischen Aktivitäten zunehmend Aufmerksamkeit erlangt . Diese Verbindung wird bei der Synthese dieser Derivate verwendet .
Herstellung von bicyclischen N-Heterocyclen
5-Aminopyrazol wurde ausgiebig als wichtiges aza-heterocyclisches Template für die Herstellung einer Vielzahl von bicyclischen N-Heterocyclen mit interessanten Anwendungen in der pharmazeutischen Chemie eingesetzt .
Anwendungen in der Materialwissenschaft
Neben der pharmazeutischen Chemie wird 5-Aminopyrazol auch in Anwendungen der Materialwissenschaft verwendet .
Synthese neuer pharmazeutischer Wirkstoffe
Mit dieser Verbindung wurden Pyrazol-haltige Medikamente auf dem Markt entwickelt. Zum Beispiel wird Apixaban zur Vorbeugung von Blutgerinnseln eingesetzt, Sildenafil ist ein cGMP-spezifischer Phosphodiesterase-Inhibitor zur Behandlung von Erektionsstörungen, Benzydaminhydrochlorid ist ein nicht-steroidales Antirheumatikum und Axitinib ist ein selektiver Tyrosinkinase-Inhibitor zur Behandlung des fortgeschrittenen Nierenzellkarzinoms .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly with soap and water after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and van der waals forces .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of physiological and pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCDSAMVQLKDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370658 | |
| Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118430-73-2 | |
| Record name | 3-(1,1-Dimethylethyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118430-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing derivatives of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine?
A1: Two common synthetic routes are highlighted in the provided research:
- One-pot two-step condensation/reduction: This method, described in the first article [], involves reacting 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde (e.g., p-methoxybenzaldehyde) under solvent-free conditions. This leads to the formation of an imine intermediate (N-(5-pyrazolyl)imine) which is subsequently reduced to yield the desired substituted 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine derivative.
- Ambient-temperature condensation: The second article [] showcases a simpler approach where 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine is reacted with an aldehyde (e.g., 2-pyridinecarboxaldehyde) in methanol at room temperature, using magnesium sulfate as a drying agent. This direct condensation efficiently produces the desired imine derivative.
Q2: How is the structure of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine confirmed?
A2: The first research article [] details the structural characterization of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine using a combination of techniques:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)


